Methyl 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical strategies, including the direct conversion of precursors through aldol condensation or alkylation processes. For instance, Methyl 3-hydroxy-2,2-dimethylpropionate can be synthesized from 3-hydroxy-2,2-dimethylpropionaldehyde using chlorine and sodium hydroxide in methanol under optimal conditions (Li Cheng-fan, 2001). Another approach involves the alkylation of methyl isobutyrate silyl enol ether to achieve the synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate, facilitated by hexafluoroisopropanol as a solvent (Lara Mollà-Guerola & A. Baeza, 2023).
Molecular Structure Analysis
The molecular and electronic structures of similar compounds have been thoroughly investigated, revealing detailed insights into their geometry and bonding. For instance, sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized and characterized, providing valuable information on their structural organization and intramolecular interactions (L. Rublova et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving the compound or its derivatives can lead to various functional materials with potential applications. For example, the reactivity of similar compounds with nitrogen binucleophiles was demonstrated in the regioselective synthesis of pyrazoles and pyrimidines, highlighting the versatility of such compounds in organic synthesis (O. Kanishchev et al., 2007).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability under various conditions are crucial for the practical application of any compound. However, specific details on the physical properties of Methyl 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoate were not directly found in the searched literature.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different chemical conditions, and the potential for further functionalization, are essential for understanding the applications of Methyl 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoate. The synthesis and characterization of related compounds provide insights into these aspects, indicating a broad range of chemical behaviors and potential applications (S. E. Rayes et al., 2020).
Scientific Research Applications
Antiproliferative Activity in Cancer Treatment
Methyl 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoate and its derivatives have been investigated for their potential in cancer treatment. Research demonstrates that certain compounds based on this structure show significant antiproliferative activity against various cancer cell lines. For instance, studies have identified compounds such as triazolyl-2,2-dimethyl-3-phenylpropanoates as potent histone deacetylase inhibitors (HDACIs), exhibiting promising activity against HeLa, HCT-116, MCF-7, and other cancer cell lines, suggesting their potential as cancer therapeutics (El-Rayes et al., 2019). Similarly, novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed inhibitory actions on human colorectal carcinoma cells (HCT-116), indicating potential as CDK8 kinase inhibitors for colon cancer therapy (Aboelmagd et al., 2021).
Synthesis and Chemical Applications
The compound and its derivatives have also been utilized in various chemical syntheses. For instance, acid-catalyzed reactions with dimethyl carbonate have been explored for aliphatic alcohols and phenols, expanding the range of applications in green chemistry (Jin et al., 2016). Another study highlighted the selective reduction of sugar iodides and p-toluenesulfonates with sodium cyanoborohydride, showcasing the utility of methyl 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoate in carbohydrate research (Kuzuhara et al., 1975).
Applications in Material Science
Additionally, the compound has found applications in material science. For example, treating poly(3-hexylthiophene) with dimethylsulfate, which is closely related to methyl 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoate, improved the photoelectrical properties of the polymer, indicating its potential in the development of advanced materials (Wang et al., 2008).
Radiolabeling in Biological Studies
The compound's derivatives have been used in radiolabeling techniques, such as in a study where dimethylsulfate was used to radiolabel detrital particles, demonstrating the compound's utility in experimental biology (Wolfinbarger & Crosby, 1983).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, or flammable . Without more specific information about Methyl 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoate, it’s difficult to provide detailed safety and hazard information.
properties
IUPAC Name |
methyl 2,2-dimethyl-3-(4-methylphenyl)sulfonyloxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5S/c1-10-5-7-11(8-6-10)19(15,16)18-9-13(2,3)12(14)17-4/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTQEKSCNKGNCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoate |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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